molecular formula C12H13FO3 B3021252 Ethyl 4-(3-fluorophenyl)-3-oxobutanoate CAS No. 221121-36-4

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate

Cat. No.: B3021252
CAS No.: 221121-36-4
M. Wt: 224.23 g/mol
InChI Key: WLQMLHGMFCBMLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate (CAS: 221121-36-4) is a fluorinated β-keto ester with the molecular formula C₁₂H₁₃FO₃ (molar mass: 224.23 g/mol). It features a 3-fluorophenyl substituent at the 4-position of the butanoate backbone and a reactive 3-oxo group. This compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing heterocyclic scaffolds (e.g., pyrimidines, spirocycles) due to its keto-enol tautomerism and electrophilic reactivity .

Properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMLHGMFCBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445749
Record name ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221121-36-4
Record name Ethyl 3-fluoro-β-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221121-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(3-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 4-(3-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and enhance electronic effects compared to chlorine, making fluorinated derivatives more reactive in nucleophilic substitutions .
  • Substituent Position : Meta-substituted derivatives (e.g., 3-F, 3-Cl) exhibit distinct electronic profiles compared to para-substituted analogs, influencing their utility in asymmetric synthesis .
2.2 Structural Modifications on the Ester Group

Variations in the ester moiety alter solubility and stability:

Compound Name CAS Number Molecular Formula Ester Group Physical State Stability Notes
This compound 221121-36-4 C₁₂H₁₃FO₃ Ethyl Liquid/Oil Moderate stability; sensitive to hydrolysis
Mthis compound N/A C₁₁H₁₁FO₃ Methyl Liquid/Oil Lower molecular weight; faster degradation
Methoxythis compound N/A C₁₃H₁₅FO₄ Methoxyethyl Yellow Oil Enhanced solubility in polar solvents

Key Observations :

  • Ethyl esters are preferred for industrial synthesis due to balanced stability and reactivity. Methoxyethyl derivatives improve solubility but require specialized handling .
2.3 Trifluoromethyl and Heterocyclic Derivatives

Fluorine-rich analogs exhibit unique reactivity:

Compound Name CAS Number Molecular Formula Key Feature Applications
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate 344-00-3 C₇H₉F₃O₃ CF₃ group Building block for fluorinated pharmaceuticals
Ethyl 4-(benzothiazol-2-ylthio)-3-oxobutanoate 157219-75-5 C₁₃H₁₂NO₃S₂ Benzothiazole ring Photochromic materials

Key Observations :

  • Trifluoromethyl groups increase metabolic resistance but reduce solubility in aqueous media .
  • Heterocyclic modifications (e.g., benzothiazole) expand utility in materials science .

Biological Activity

Ethyl 4-(3-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorophenyl group, which enhances its reactivity and biological activity compared to similar compounds. The molecular formula is C12H11FO3C_{12}H_{11}FO_3 with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom in the phenyl ring is believed to influence the compound's interaction with biological targets, enhancing its lipophilicity and overall efficacy.

The mechanism of action for this compound involves several biochemical interactions:

  • π-π Interactions : The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting protein conformation and function.
  • Hydrolysis : The ester group may undergo hydrolysis, releasing active metabolites that can modulate various biochemical pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)5.88
HepG2 (liver cancer)2.81
A549 (lung cancer)2.98

These values indicate that the compound is more potent than some clinically used agents like erlotinib, which has an IC50 of approximately 19.51 µM against MCF-7 cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity . In vitro studies have revealed significant inhibition against both Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Efficacy : A recent study focused on the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .
  • Antimicrobial Assessment : Another study evaluated the antimicrobial properties against multiple pathogens, finding that the compound exhibited significant bacteriostatic effects, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for this compound in treating infections caused by resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-(3-fluorophenyl)-3-oxobutanoate

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